molecular formula C7H7Cl2N B2424016 3,6-Dichloro-2-ethylpyridine CAS No. 1824634-20-9

3,6-Dichloro-2-ethylpyridine

Cat. No.: B2424016
CAS No.: 1824634-20-9
M. Wt: 176.04
InChI Key: LHENUYQJHBKIJD-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-ethylpyridine is a versatile chemical compound with the molecular formula C₇H₇Cl₂N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and an ethyl group at the 2nd position. This compound is known for its unique properties and finds applications in various scientific research areas, including drug synthesis and catalyst development.

Properties

IUPAC Name

3,6-dichloro-2-ethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHENUYQJHBKIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824634-20-9
Record name 3,6-dichloro-2-ethylpyridine
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Preparation Methods

The synthesis of 3,6-Dichloro-2-ethylpyridine typically involves the chlorination of 2-ethylpyridine. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3rd and 6th positions. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

3,6-Dichloro-2-ethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • 3,6-Dichloro-2-ethylpyridine serves as an essential intermediate in the synthesis of more complex organic molecules. Its chlorinated pyridine structure enables it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions .

Catalyst Development

  • The compound is utilized in developing catalysts for organic reactions. Its properties allow it to enhance reaction rates and selectivity in synthetic pathways, making it valuable for producing fine chemicals and pharmaceuticals .

Biological Applications

Antimicrobial and Antiviral Properties

  • Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents .

Cancer Research

  • The compound is being investigated for its anticancer properties. It may act as an enzyme inhibitor or receptor modulator, which can alter cancer cell proliferation and survival pathways . Ongoing studies aim to elucidate its mechanism of action and therapeutic potential against specific cancer types.

Medicinal Applications

Therapeutic Agent Development

  • There is significant interest in the compound's role as a therapeutic agent for diseases such as rheumatoid arthritis and other inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for drug development targeting inflammation-related diseases .

Pharmacological Studies

  • Various studies have focused on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for understanding its suitability as a drug candidate .

Industrial Applications

Herbicide Development

  • The compound has been identified as a key ingredient in the formulation of herbicides targeting broadleaf weeds. Its mode of action involves mimicking auxin, disrupting normal plant growth processes leading to weed death . This application is particularly relevant in agricultural practices aimed at controlling invasive plant species.

Material Science

  • In material science, this compound is explored for developing new polymers and coatings due to its unique chemical properties. These materials can exhibit enhanced durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals evaluated the anticancer effects of derivatives of pyridine compounds similar to this compound. The results indicated significant inhibition of cancer cell lines through modulation of key signaling pathways involved in cell growth and apoptosis .

Case Study 2: Herbicide Efficacy

Research conducted on the effectiveness of this compound as a herbicide demonstrated its potency against specific weed species. Field trials revealed that applications at certain concentrations resulted in substantial reductions in weed populations without harming surrounding crops .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-ethylpyridine involves its interaction with specific molecular targets. The chlorine atoms and the ethyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

3,6-Dichloro-2-ethylpyridine can be compared with other similar compounds, such as:

    3,6-Dichloropyridazine: Another chlorinated pyridine derivative with different substitution patterns.

    2,4,6-Trichloropyrimidine: A pyrimidine derivative with three chlorine atoms.

    Clopyralid: A selective herbicide with a similar chlorinated pyridine structure

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

3,6-Dichloro-2-ethylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions of the pyridine ring, along with an ethyl group at the 2 position. This structural configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to alterations in metabolic pathways.
  • Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways related to growth and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain pathogens .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. A study evaluating various pyridine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The effectiveness was linked to the presence of halogen substituents, which enhance binding affinity to bacterial targets .

Anticancer Properties

In vitro studies have suggested that this compound may exhibit anticancer properties. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines at low concentrations. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth .

Case Studies and Research Findings

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of various pyridine derivatives, including this compound, it was found to significantly reduce cell viability in A-549 (lung cancer) and MCF-7 (breast cancer) cell lines in a dose-dependent manner. The IC50 values were reported as 76.59 µM for A-549 and 84.86 µM for MCF-7 cells .
  • Mechanistic Insights : Further investigation into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .
  • Environmental Impact Studies : The compound's presence in environmental samples has raised concerns regarding its toxicity to aquatic life. Research focusing on its ecological impact suggests that it could disrupt endocrine functions in fish species .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in A-549 and MCF-7 cells
CytotoxicityIC50 values: A-549 (76.59 µM), MCF-7 (84.86 µM)
Environmental ToxicityPotential endocrine disruptor in aquatic species

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